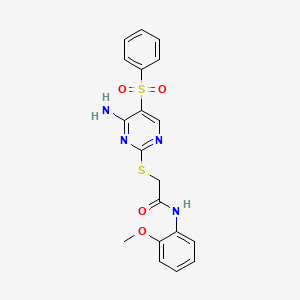

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. It is a sulfonamide derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The chemical compound 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide has been explored for its synthesis and antimicrobial properties. For instance, a study on the synthesis of a series of cephalosporins, which includes structurally related compounds, demonstrated broad antimicrobial activity against Gram-positive and Gram-negative organisms, including Pseudomonas and lactamase producers. This indicates the potential for derivatives of the compound to serve as effective antimicrobial agents (Maier et al., 1986).

Radioligand Development for PET Imaging

Another application is in the development of radioligands for positron emission tomography (PET) imaging. A related compound, within a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, was reported as a selective ligand for the translocator protein (18 kDa), which is significant for imaging inflammation and neurodegeneration in the brain. This suggests the potential use of similar compounds in diagnostic imaging and research into neurological diseases (Dollé et al., 2008).

Inhibitory Effects on Acetohydroxyacid Synthase

Research into the bioactive conformation analysis of pyrimidinylthiobenzoates as acetohydroxyacid synthase (AHAS) inhibitors, targeting a crucial enzyme in branched-chain amino acid biosynthesis, has shown the significance of pyrimidinyl compounds in designing herbicides. By integrating molecular docking and 3D-QSAR models, studies have identified specific conformations that enhance binding and inhibitory effects, which could inform the development of new agrochemicals (He et al., 2007).

properties

IUPAC Name |

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S2/c1-27-15-10-6-5-9-14(15)22-17(24)12-28-19-21-11-16(18(20)23-19)29(25,26)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,22,24)(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAXWINWVYDGME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-2-furamide](/img/structure/B2714330.png)

![2-(4-Isopropylphenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2714331.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-[(4-fluorophenyl)amino]urea](/img/structure/B2714334.png)

![Propyl[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B2714345.png)

![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2714348.png)

![N-(4-fluorophenyl)-1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714349.png)

![2-[(E)-But-2-enyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2714351.png)